GD2-Ganglioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-[6-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFILOTSTFMXQJC-NHQGMKOOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H134N4O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1591.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the GD2 Ganglioside Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core GD2 ganglioside biosynthesis pathway, a critical metabolic route implicated in neurodevelopment and various cancers. This document details the enzymatic steps, regulatory mechanisms, and associated signaling cascades. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols to facilitate further research and therapeutic development in this field.

The Core GD2 Biosynthesis Pathway: An Overview

The synthesis of the disialoganglioside GD2 is a multi-step process that begins in the endoplasmic reticulum and continues through the Golgi apparatus. It involves the sequential addition of monosaccharides to a ceramide backbone, catalyzed by a series of specific glycosyltransferases.[1][2] The final GD2 molecule is then transported to the plasma membrane, where it is embedded in the outer leaflet and participates in various cellular processes.[1]

The biosynthesis of GD2 is part of a larger network of ganglioside synthesis, branching into different series (a-, b-, and c-series) from common precursors. GD2 belongs to the b-series of gangliosides. The key enzymes involved in the core pathway leading to GD2 synthesis are:

-

Lactosylceramide Synthase (β-1,4-Galactosyltransferase 5/6; B4GALT5/6)

-

GM3 Synthase (α-2,3-Sialyltransferase 5; ST3GAL5)

-

GD3 Synthase (α-2,8-Sialyltransferase 1; ST8SIA1)

-

GD2/GM2 Synthase (β-1,4-N-Acetylgalactosaminyltransferase 1; B4GALNT1)

The synthesis of the ceramide backbone initiates in the endoplasmic reticulum. This is followed by the formation of glucosylceramide (GlcCer), which is then converted to lactosylceramide (LacCer) in the Golgi apparatus.[2] LacCer serves as a crucial precursor for the synthesis of most major ganglioside series.[2]

The pathway proceeds as follows:

-

Lactosylceramide (LacCer) Synthesis: Glucosylceramide is converted to Lactosylceramide by the addition of a galactose residue, a reaction catalyzed by Lactosylceramide Synthase (B4GALT5/6).[3]

-

GM3 Synthesis: GM3 Synthase (ST3GAL5) then adds a sialic acid residue to LacCer, forming the ganglioside GM3.[4][5] GM3 is a key branching point for the synthesis of a- and b-series gangliosides.

-

GD3 Synthesis: For the b-series pathway leading to GD2, GD3 Synthase (ST8SIA1) adds a second sialic acid residue to GM3, producing the disialoganglioside GD3.[6] This step is considered rate-limiting in the biosynthesis of GD2.[7]

-

GD2 Synthesis: Finally, GD2/GM2 Synthase (B4GALNT1) catalyzes the addition of an N-acetylgalactosamine (GalNAc) residue to GD3, completing the synthesis of GD2.[8]

This sequential enzymatic cascade is tightly regulated at both the transcriptional and post-translational levels, ensuring precise control over the cellular ganglioside composition.

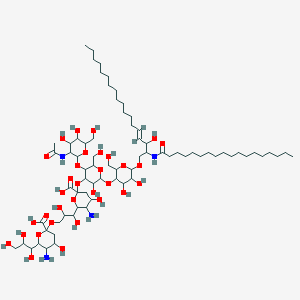

Caption: The GD2 ganglioside biosynthesis pathway, highlighting the sequential enzymatic steps and subcellular locations.

Quantitative Data

Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key human enzymes in the GD2 biosynthesis pathway. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. native), the nature of the acceptor substrate (e.g., lipid-linked vs. soluble glycan), and the assay method.

| Enzyme | Gene | Substrate | Km (µM) | Vmax | Reference(s) |

| GD2/GM2 Synthase | B4GALNT1 | GM3 | 500 | Not Reported | [8] |

| Lactosylceramide | 40 | Not Reported | [8] | ||

| GD3 Synthase | ST8SIA1 | GM3 | 83 - 190 | Not Reported | [6] |

| GD1a | 62.5 | Not Reported | [6] | ||

| GT1b | 100 | Not Reported | [6] | ||

| GM3 Synthase | ST3GAL5 | Lactosylceramide | Not Reported | Not Reported | |

| Lactosylceramide Synthase | B4GALT5 | Glucosylceramide | 2.47 | Not Reported | [3] |

| UDP-Galactose | 214.4 | Not Reported | [3] |

GD2 and Biosynthetic Enzyme Expression in Cancer Cell Lines

The expression levels of GD2 and its biosynthetic enzymes are frequently altered in cancer, making them attractive targets for therapy and diagnosis. The following tables provide a summary of reported expression data in various cancer cell lines.

Table 2.1: GD2 Ganglioside Expression in Cancer Cell Lines

| Cell Line | Cancer Type | GD2 Expression Level | Method | Reference(s) |

| Neuroblastoma | ||||

| CHP-134 | Neuroblastoma | High | Flow Cytometry | [9] |

| IMR-32 | Neuroblastoma | High (2.7-fold > mS cells) | Flow Cytometry | [10] |

| LA-N-1 | Neuroblastoma | High | Flow Cytometry | |

| SK-N-BE(2) | Neuroblastoma | High | Flow Cytometry | [11] |

| Melanoma | ||||

| M21 | Melanoma | High | Not Specified | [12] |

| SK-MEL-5 | Melanoma | Intermediate/High | Flow Cytometry | [11] |

| WM-266-4 | Melanoma | Intermediate/High | Flow Cytometry | [11] |

| Sarcoma | ||||

| TC-71 | Ewing Sarcoma | Positive | Flow Cytometry | [13] |

| VH-64 | Ewing Sarcoma | Positive | Flow Cytometry | [13] |

| MG-63 | Osteosarcoma | Variable (increases with confluency) | Flow Cytometry | |

| U-2 OS | Osteosarcoma | Variable (increases with confluency) | Flow Cytometry | |

| Breast Cancer | ||||

| MDA-MB-231 (GD3S+) | Breast Cancer | High | Mass Spectrometry | [14][15] |

| SUM159 | Breast Cancer | Positive (in a subpopulation) | Flow Cytometry | [16] |

Table 2.2: Relative mRNA Expression of GD2 Biosynthesis Enzymes in Cancer Cell Lines

| Gene | Cell Line | Cancer Type | Relative mRNA Expression | Method | Reference(s) |

| B4GALNT1 | Various | Pan-cancer | Variable | RNA-seq | [17][18] |

| ST8SIA1 | Various | Pan-cancer | Variable | RNA-seq | [19] |

| ST3GAL5 | Various | Pan-cancer | Variable | RNA-seq | |

| B4GALT5 | Various | Pan-cancer | Variable | RNA-seq |

Note: Comprehensive, directly comparable quantitative data for mRNA and protein expression across a wide range of cell lines is challenging to consolidate due to variations in experimental methodologies and reporting units. The Human Protein Atlas provides a valuable resource for exploring expression data for these genes across various cancers and cell lines.[17][18]

Signaling Pathways Associated with GD2

GD2 is not merely a structural component of the cell membrane but also an active participant in cell signaling, often by modulating the activity of receptor tyrosine kinases (RTKs) within lipid rafts.[1] Dysregulation of GD2 expression in cancer cells can lead to aberrant activation of signaling pathways that promote cell proliferation, survival, migration, and invasion.

GD2 and c-Met Signaling

In certain cancer cells, such as breast cancer, GD2 has been shown to directly interact with and induce the constitutive, ligand-independent activation of the c-Met receptor.[14][15][20] This aberrant activation of c-Met can trigger downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, leading to enhanced cell proliferation and survival.[21]

Caption: GD2-mediated constitutive activation of the c-Met signaling pathway.

GD2 and FAK/Akt/mTOR Signaling

GD2 expression is also linked to the activation of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival.[16] GD2 appears to promote the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation.[16][22] This leads to the recruitment and activation of Src family kinases, which in turn can activate downstream pathways such as the PI3K/Akt/mTOR cascade, promoting cell survival and proliferation.[23] Activated FAK also phosphorylates downstream targets like paxillin and p130Cas, contributing to changes in cell adhesion and migration.[16]

Caption: GD2-mediated activation of the FAK/Akt/mTOR signaling pathway.

Crosstalk with Wnt/β-catenin Signaling

While less well-defined, there is emerging evidence suggesting a potential crosstalk between ganglioside metabolism and the Wnt/β-catenin signaling pathway.[23] Glycogen synthase kinase 3β (GSK-3β), a key negative regulator of the Wnt/β-catenin pathway, is also a downstream target of the Akt signaling pathway.[24] Since GD2 can activate Akt, it is plausible that GD2 expression could indirectly influence Wnt/β-catenin signaling by modulating GSK-3β activity. However, the precise mechanisms of this potential crosstalk require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the GD2 biosynthesis pathway and its associated signaling.

Ganglioside Extraction and Quantification by HPLC

This protocol describes a general method for the extraction and quantification of gangliosides from cultured cells or tissues.

Caption: A generalized workflow for the extraction and quantification of gangliosides by HPLC.

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Phosphate-buffered saline (PBS)

-

C18 solid-phase extraction (SPE) cartridges

-

HPLC system with a C18 reverse-phase column and UV detector

-

Ganglioside standards (GM3, GD3, GD2, etc.)

Procedure:

-

Sample Preparation:

-

For cultured cells, harvest by scraping, wash with ice-cold PBS, and pellet by centrifugation.

-

For tissues, homogenize in an appropriate buffer on ice.

-

-

Lipid Extraction:

-

Resuspend the cell pellet or tissue homogenate in a mixture of chloroform:methanol (1:2, v/v).

-

Vortex thoroughly and incubate at room temperature for 30 minutes with occasional vortexing.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v).

-

Vortex and centrifuge to separate the phases.

-

-

Folch Partitioning:

-

Carefully collect the upper aqueous phase, which contains the gangliosides.

-

Wash the lower organic phase again with a theoretical upper phase (methanol:water, 1:1, v/v, with 0.9% NaCl) to maximize ganglioside recovery. Combine the upper phases.

-

-

Desalting and Purification:

-

Apply the combined upper phases to a C18 SPE cartridge pre-equilibrated with methanol and then water.

-

Wash the cartridge with water to remove salts and other polar contaminants.

-

Elute the gangliosides with methanol, followed by chloroform:methanol (1:1, v/v).

-

Dry the eluted ganglioside fraction under a stream of nitrogen.

-

-

HPLC Quantification:

-

Reconstitute the dried gangliosides in the HPLC mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).

-

Detect the eluting gangliosides by UV absorbance at approximately 200-215 nm.

-

Identify and quantify the ganglioside species by comparing their retention times and peak areas to those of known standards.

-

Quantitative Real-Time PCR (qRT-PCR) for Biosynthetic Enzyme Gene Expression

This protocol outlines the steps for quantifying the mRNA expression levels of the GD2 biosynthetic enzymes.

Caption: Workflow for quantifying gene expression using two-step RT-qPCR.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT)

-

SYBR Green-based qPCR master mix

-

Gene-specific primers for B4GALNT1, ST8SIA1, ST3GAL5, B4GALT5, and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Isolate total RNA from cultured cells or tissue samples using a method of choice, ensuring high purity and integrity.

-

Quantify the RNA concentration and assess its quality (e.g., using a spectrophotometer).

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

-

Calculate the relative expression levels using the ΔΔCt method (ΔΔCt = ΔCt_sample - ΔCt_control), and express the results as fold change (2^-ΔΔCt).

-

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol provides a method for detecting the phosphorylation status of key proteins in GD2-associated signaling pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for phosphorylated and total forms of the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-FAK, total FAK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the protein or a loading control (e.g., GAPDH or β-actin).

-

Co-Immunoprecipitation (Co-IP) of GD2 and Associated Proteins

This protocol is designed to investigate the physical interaction between GD2 and membrane proteins like c-Met.

Materials:

-

Cell lysis buffer suitable for co-IP (e.g., non-denaturing buffer with mild detergents like Triton X-100 or NP-40)

-

Antibody specific for the protein of interest (e.g., anti-c-Met) or an anti-GD2 antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Lyse cells in a non-denaturing co-IP lysis buffer to preserve protein-protein and lipid-protein interactions.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-c-Met) for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using an antibody against the putative interacting partner (e.g., an anti-GD2 antibody if c-Met was immunoprecipitated, or vice versa if a suitable antibody for immunoprecipitating GD2 is available). Alternatively, mass spectrometry can be used for unbiased identification of interacting partners.

-

Conclusion

The GD2 ganglioside biosynthesis pathway is a complex and highly regulated process with significant implications for both normal physiology and disease. The aberrant expression of GD2 in various cancers has established it as a prime target for immunotherapy. A thorough understanding of the enzymatic machinery, regulatory networks, and downstream signaling events associated with GD2 is crucial for the development of novel and effective therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of current knowledge, quantitative data, and detailed experimental protocols to facilitate further exploration of this important area of glycobiology and oncology.

References

- 1. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme assay of GM3 synthase (lactosylceramide α2,3-sialyltransferase, GM3S, ST3GAL5) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry | MDPI [mdpi.com]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Ganglioside GM3 Synthase Deficiency in Mouse Models and Human Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ptglab.com [ptglab.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 14. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Co-immunoprecipitation for identifying protein-protein interaction on lipid droplets | EurekAlert! [eurekalert.org]

- 17. B4GALNT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 18. Expression of B4GALNT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 19. Frontiers | Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Regulation of glycogen synthase kinase 3beta and downstream Wnt signaling by axin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of GD2 Ganglioside in Neural Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the disialoganglioside GD2, a critical glycosphingolipid involved in the intricate processes of neural development. Synthesizing current research, this document details its molecular functions, associated signaling pathways, and quantitative expression, offering a technical resource for professionals in neuroscience and oncology drug development.

Core Functions of GD2 Ganglioside in Neural Development

GD2 is a sialic acid-containing glycosphingolipid primarily located in the outer leaflet of the plasma membrane.[1] While its expression in healthy adults is highly restricted, mainly to the central nervous system and peripheral nerves, it is abundantly expressed during embryonic development.[2][3][4] This developmental regulation points to its significant role in the formation of the nervous system.

1.1. Modulation of Cell Adhesion and Migration

GD2's role in cell adhesion is complex and appears to be context-dependent.[5] It functions as a key modulator of cellular interaction with the extracellular matrix (ECM).

-

Interaction with Integrins: GD2 is often found in lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[5][6] Within these rafts, GD2 associates with integrins to form molecular clusters.[6][7] This clustering can enhance cell adhesion to ECM proteins such as fibronectin and collagen.[5][8] For instance, in melanoma cells, GD2 expression increases cell adhesion to the ECM, which may help anchor cells at metastatic sites.[6][8]

-

Anti-Adhesive Properties: Conversely, some studies have reported anti-adhesive functions. In osteosarcoma cells, GD2 overexpression has been shown to suppress cell adhesion to the ECM.[6] It has also been identified as a cellular receptor for tenascin-C, an ECM protein that can lead to cell detachment from fibronectin by inhibiting focal adhesions.[9] This dual functionality suggests that the effect of GD2 on adhesion depends on the cellular environment and the specific integrins and other associated molecules present.[5][6]

1.2. Signal Transduction in Neuronal Cells

GD2 is a pivotal player in signal transduction, influencing key pathways that govern cell survival, proliferation, and morphology.

-

Regulation of Receptor Tyrosine Kinases (RTKs): Gangliosides, including GD2, can promote the ligand-independent activation of several RTKs, such as cMET.[2][9] In GD3 synthase-transfected breast cancer cells, GD2 was found to colocalize with cMET, leading to its constitutive activation and increased proliferation through the downstream MAPK signaling pathway.[9] This interaction highlights GD2's role in modulating growth factor signaling, a critical process in neural development.[10]

-

Activation of the FAK-Src Axis: The association of GD2 with integrins directly impacts the Focal Adhesion Kinase (FAK) and Src kinase signaling pathways.[11] By clustering with integrins, GD2 enhances FAK-Src signaling, which is crucial for cell adhesion, migration, and survival.[6][11] Disruption of GD2-integrin complexes with anti-GD2 antibodies leads to the dephosphorylation of FAK.[9]

-

Src-Dependent NMDA Receptor Activation: A significant finding is GD2's ability to modulate N-methyl-D-aspartate (NMDA) receptor signaling.[3] Ligands binding to cell-surface GD2 can cause a Src-dependent activation of the NMDA receptor, specifically leading to the phosphorylation of the NR2B subunit.[3][4] This activation results in increased intracellular calcium (Ca++) influx and subsequent changes in neuronal morphology, such as the retraction of axons.[3] This pathway is distinct from traditional growth factor-mediated signaling and provides a direct link between GD2 expression and neuronal plasticity.[4]

1.3. Role in Neurite Outgrowth and Synaptogenesis

During early neurogenesis, the expression patterns of gangliosides change dramatically, with GD2 and its precursor GD3 being prominent during this stage.[1][6] This expression pattern is consistent with a role in guiding the formation of neural circuits.

-

Neuronal Differentiation and Morphology: GD2 is expressed by a majority of neurons during fetal development.[6] Its involvement in Src-NMDA receptor signaling, which leads to morphological changes like neurite retraction, suggests a role in sculpting the developing nervous system.[3] The precise balance of GD2-mediated signals could influence axonal guidance and the establishment of appropriate connections.

-

Synapse Formation: Gangliosides are integral components of glycosynaptic microdomains and are involved in cell-cell recognition, which is fundamental to synapse formation.[12] While direct evidence linking GD2 specifically to the stabilization of synapses is still emerging, its role in modulating receptor signaling and cell adhesion strongly implies its participation in synaptogenesis and synaptic plasticity.[12][13]

Quantitative Data on GD2 Expression

Quantitative analysis of GD2 expression is crucial for both developmental studies and for its use as a therapeutic target. Expression levels can vary significantly between different cell types and developmental stages.

| Tissue / Cell Type | Median GD2 Expression (nmol/mg protein) | Min-Max Range (nmol/mg protein) | Key Findings |

| Neuroblastoma (NBL) | 0.54 | 0.04 - 1.93 | NBL generally shows the highest expression of GD2. Samples with lower GD2 levels were often more differentiated histologically and expressed more complex gangliosides like GD1a.[14] |

| Medulloblastoma (MB) | 0.032 | Not specified | MB samples were heterogeneous, with some being GD2-positive (primarily Sonic hedgehog-activated subtype) while others mainly expressed GM3.[14] |

| Human Fetal Neurons | Not quantified in nmol/mg | Not applicable | In cultured fetal human brain cells, 72% of neuron-specific enolase-positive neurons expressed GD2.[6] |

| Human Fetal Astrocytes | Not quantified in nmol/mg | Not applicable | 20% of glial fibrillary acidic protein-positive (GFAP+) astrocytes expressed GD2, while 3% expressed its precursor, GD3.[6] |

| Malignant Glioma Cell Lines | Not quantified in nmol/mg | Not applicable | 16 of 20 (80%) malignant glioma cell lines and 24 of 30 (80%) glioma biopsy cases showed positive staining for GD2.[15] |

Key Signaling Pathways Involving GD2

The function of GD2 is mediated through its integration into complex biochemical pathways. The following diagrams illustrate the synthesis of GD2 and two of the primary signaling cascades it modulates.

Figure 1: The b-series ganglioside biosynthesis pathway leading to GD2.

References

- 1. Functional roles of gangliosides in neurodevelopment--An overview of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ligands Binding to Cell Surface Ganglioside GD2 Cause Src-Dependent Activation of N-Methyl-D-Aspartate Receptor Signaling and Changes in Cellular Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganglioside GD2 Enhances the Malignant Phenotypes of Melanoma Cells by Cooperating with Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]

- 10. Signaling by neuronal tyrosine kinase receptors: relevance for development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Guidance Molecules in Synapse Formation and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GD2 Expression in Medulloblastoma and Neuroblastoma for Personalized Immunotherapy: A Matter of Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disialoganglioside GD2 in human neuroectodermal tumor cell lines and gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of GD2 Ganglioside: A Tumor-Associated Antigen and a Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The disialoganglioside GD2, a glycosphingolipid, has emerged as a compelling tumor-associated antigen (TAA) due to its high expression on the surface of various tumors of neuroectodermal origin and its restricted expression in normal tissues. This differential expression profile makes GD2 an attractive target for cancer immunotherapy. This technical guide provides a comprehensive overview of the core aspects of GD2 as a TAA, including its structure, expression patterns in various malignancies, and its role in tumor biology. Furthermore, it delves into the clinical landscape of GD2-targeted therapies, presenting quantitative data from pivotal trials. Detailed experimental protocols for the detection and quantification of GD2 are also provided to facilitate further research and development in this promising field of oncology.

Introduction to GD2 Ganglioside

Gangliosides are sialic acid-containing glycosphingolipids that are integral components of the outer leaflet of the plasma membrane.[1][2] They play crucial roles in cell-cell recognition, adhesion, and signal transduction.[3] While ubiquitously expressed in vertebrate tissues, the expression of specific gangliosides can be altered during malignant transformation.[4]

GD2 is a b-series ganglioside characterized by the presence of two sialic acid residues.[1] In normal human tissues, its expression is primarily limited to the central nervous system, peripheral nerves, and melanocytes.[5][6] However, GD2 is aberrantly overexpressed in a variety of cancers, including neuroblastoma, melanoma, small cell lung cancer, sarcomas, and some breast cancers.[5][6][7][8][9] This restricted normal tissue distribution and high tumor-associated expression make GD2 a "class II" tumor antigen, an attractive target for therapeutic intervention.[4]

Structure and Expression of GD2

Molecular Structure

GD2 is composed of a ceramide lipid anchor embedded in the cell membrane and a carbohydrate head group extending into the extracellular space. The carbohydrate portion consists of glucose, galactose, N-acetylgalactosamine, and two sialic acid (N-acetylneuraminic acid) residues. The biosynthesis of GD2 involves the sequential action of several glycosyltransferases, with GD2 synthase (B4GALNT1) being a key enzyme in its final synthesis step from its precursor, GD3.[10]

Quantitative Expression in Human Cancers

The expression of GD2 varies significantly across different tumor types and even within the same tumor type. The following tables summarize the quantitative data on GD2 expression in various cancers, as determined by immunohistochemistry (IHC) and flow cytometry.

Table 1: GD2 Expression in Neuroblastoma

| Study Population | Method | Percentage of GD2-Positive Tumors | GD2 Expression Level (nmol/mg protein) | Citation(s) |

| High-Risk Neuroblastoma Patients (n=152) | IHC | 96% | Not Applicable | [6] |

| Neuroblastoma Patients (n=14) | TLC & LC-MS² | 100% (variable levels) | Median: 0.54 (Range: 0.04 - 1.93) | [7] |

| Neuroblastoma Cell Lines (n=23) | Flow Cytometry | High expression in the majority | Not Applicable | [11] |

Table 2: GD2 Expression in Melanoma

| Study Population | Method | Percentage of GD2-Positive Tumors/Cell Lines | Citation(s) |

| Melanoma Tissue Specimens (n=10) | IHC | 60% | [6] |

| Pediatric Melanoma | IHC | ≥70% | [6] |

| Melanoma Cell Lines (n=11) | Flow Cytometry | 82% (variable levels) | [12] |

| Acral and Mucosal Melanoma | IHC | 50.0% and 56.3% respectively | [13] |

Table 3: GD2 Expression in Sarcomas

| Sarcoma Type | Method | Percentage of GD2-Positive Tumors/Cell Lines | Citation(s) |

| Osteosarcoma | IHC | ≥70% | [6][9] |

| Ewing Sarcoma | IHC | 40-90% | [6] |

| Ewing Sarcoma Cell Lines (n=10) | Flow Cytometry | 100% | [14] |

| Rhabdomyosarcoma | IHC | <50% | [6] |

Table 4: GD2 Expression in Lung Cancer

| Lung Cancer Type | Method | Percentage of GD2-Positive Tumors | Citation(s) |

| Small Cell Lung Cancer (SCLC) | IHC | 39% | [15] |

| Lung Adenocarcinoma (LUAD) | IHC | 72% | [15] |

| Lung Squamous Cell Carcinoma (LUSC) | IHC | 56% | [15] |

Table 5: GD2 Expression in Breast Cancer

| Breast Cancer Subtype | Method | Percentage of GD2-Positive Tumors | Citation(s) |

| All Subtypes (n=386) | IHC | 35% | [16] |

| All Subtypes (n=568) | IHC | 50.2% | [17] |

| Luminal A | IHC | 59.7% | [17] |

| Luminal B | IHC | 53.0% | [17] |

| HER2+ | IHC | 45.5% | [17] |

| Triple-Negative (TNBC) | IHC | 18.5% | [17] |

Role of GD2 in Tumor Biology

GD2 is not merely a passive marker on the surface of tumor cells; it actively contributes to their malignant phenotype. It is implicated in enhancing cell proliferation, motility, migration, adhesion, and invasion.[5] Overexpression of GD2 has been shown to promote the attachment of tumor cells to extracellular matrix proteins.[6] Furthermore, GD2 is believed to play a role in the tumor microenvironment by modulating immune responses and supporting angiogenesis.[5] Shedding of GD2 by tumor cells can inhibit T-cell function and promote immune evasion.[5]

GD2-Mediated Signaling Pathways

GD2 exerts its pro-tumorigenic effects by interacting with and modulating the activity of key signaling molecules within lipid rafts, which are specialized microdomains of the plasma membrane. One of the well-characterized pathways involves the interaction of GD2 with integrins, leading to the activation of Focal Adhesion Kinase (FAK).

Caption: GD2-mediated signaling through FAK and c-Met pathways.

The clustering of GD2 with integrin β1 in lipid rafts facilitates the activation of FAK through autophosphorylation.[18][19] This, in turn, recruits and activates Src family kinases.[10] The activated FAK-Src complex then triggers downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which promote cell survival, proliferation, adhesion, and migration.[20][21] In some cancers, such as breast cancer, GD2 has also been shown to colocalize with and constitutively activate the receptor tyrosine kinase c-Met, leading to increased proliferation via the MAPK pathway.[2][20]

Therapeutic Targeting of GD2

The high tumor-associated expression and its role in cancer progression make GD2 an ideal target for immunotherapy.[1] Several therapeutic strategies have been developed, including monoclonal antibodies (mAbs), chimeric antigen receptor (CAR) T-cell therapy, and vaccines.[1][14]

Anti-GD2 Monoclonal Antibodies

Anti-GD2 mAbs, such as dinutuximab and naxitamab, have shown significant clinical efficacy, particularly in high-risk neuroblastoma. These antibodies mediate tumor cell killing through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct induction of apoptosis.[5]

Table 6: Clinical Trial Data for Anti-GD2 Monoclonal Antibodies in Neuroblastoma

| Therapy | Trial | Patient Population | Overall Response Rate (ORR) | Event-Free Survival (EFS) | Overall Survival (OS) | Citation(s) |

| Dinutuximab + Isotretinoin | ANBL0032 | High-Risk Neuroblastoma (frontline) | Not Reported | 63% (vs 46% with isotretinoin alone) | 42% improvement | [22] |

| Dinutuximab Beta + Chemo | BEACON Immuno | Relapsed/Refractory Neuroblastoma | 30.2% (vs 18.2% with chemo alone) | 1-year: 44% (vs 27%) | Median: 25.7 months (vs 17.1 months) | [5][10][23] |

| Naxitamab + GM-CSF | Phase 2 | Relapsed/Refractory Neuroblastoma | 50% | 1-year: 35% | 1-year: 93% | [20][24] |

| Naxitamab + GM-CSF | Phase 2 | High-Risk Neuroblastoma (1st CR) | Not Applicable | 3-year: 73% | 3-year: 93% | [1][2] |

| Naxitamab + GM-CSF | Phase 1/2 | Primary Refractory High-Risk Neuroblastoma | 75% (CR) | 5-year: 38% | 5-year: 64% | [25] |

Anti-GD2 CAR T-Cell Therapy

CAR T-cell therapy involves genetically engineering a patient's own T cells to express a CAR that recognizes a specific tumor antigen, in this case, GD2. This approach has shown promise in heavily pre-treated patients with neuroblastoma and other solid tumors.

Table 7: Clinical Trial Data for Anti-GD2 CAR T-Cell Therapy

| Therapy | Trial | Patient Population | Overall Response Rate (ORR) | Event-Free Survival (EFS) | Overall Survival (OS) | Citation(s) |

| First-Generation GD2 CAR T-cells | Phase 1 | Neuroblastoma (active disease) | 36.4% (3 CR, 1 PR) | 15-year: 18.2% | Not Reported | [4] |

| GD2-CART01 (Third-Gen) | Phase 1/2 | Relapsed/Refractory Neuroblastoma | 77% (in target population) | 5-year: 53% | 5-year: 68% | [26] |

| GD2 CAR T-cells | Phase 1 | H3K27M-mutant Diffuse Midline Gliomas | 63.6% (tumor shrinkage) | Not Reported | Not Reported | [8] |

Experimental Protocols

Accurate detection and quantification of GD2 expression are crucial for patient stratification and monitoring treatment response. The following are detailed protocols for common experimental techniques used to assess GD2 expression.

Immunohistochemistry (IHC) for GD2 in Frozen Tumor Sections

This protocol outlines the steps for detecting GD2 in frozen tumor tissue sections.

Caption: Workflow for GD2 Immunohistochemistry on frozen sections.

Methodology:

-

Tissue Sectioning: Cut frozen tissue blocks into 5-10 µm sections using a cryostat and mount them on positively charged slides.[27]

-

Thawing and Rehydration: Allow slides to thaw at room temperature for 10-20 minutes, then rehydrate in phosphate-buffered saline (PBS) for 10 minutes.

-

Fixation: Fix the sections in cold acetone for 10 minutes or in 4% paraformaldehyde for 15 minutes at room temperature.[28]

-

Washing: Wash slides three times in PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature.[28]

-

Primary Antibody Incubation: Incubate sections with a primary anti-GD2 monoclonal antibody (e.g., 14.G2a or 3F8) diluted in blocking buffer overnight at 4°C in a humidified chamber.[29]

-

Washing: Wash slides three times in PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate sections with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[29]

-

Washing: Wash slides three times in PBS for 5 minutes each.

-

Detection: Visualize the antibody binding by adding a substrate-chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubating until the desired color intensity develops.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a series of graded ethanol and xylene washes, and then mount with a permanent mounting medium.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of GD2 staining.

Flow Cytometry for Cell Surface GD2 Staining

This protocol describes the quantification of GD2 expression on the surface of single cells.

Caption: Workflow for GD2 analysis by flow cytometry.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or disaggregated tumor tissue.

-

Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Washing: Wash the cells (typically 1 x 10^6 cells per sample) with FACS buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide).

-

Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Primary Antibody Staining: Incubate the cells with a fluorochrome-conjugated anti-GD2 monoclonal antibody (or an unconjugated primary followed by a fluorescent secondary antibody) for 30 minutes on ice in the dark.[18]

-

Washing: Wash the cells twice with FACS buffer.

-

Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for analysis.

-

Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis. An isotype control should be used to set the gates for positive staining.[30]

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble GD2

This protocol is for the quantification of soluble GD2 in patient serum or cell culture supernatant.

Caption: Workflow for soluble GD2 detection by ELISA.

Methodology:

-

Plate Coating: Coat a 96-well microplate with a capture anti-GD2 monoclonal antibody overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Add diluted patient serum, cell culture supernatants, and a serial dilution of a GD2 standard to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add a biotinylated detection anti-GD2 monoclonal antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Analysis: Read the absorbance at 450 nm using a microplate reader and calculate the concentration of GD2 in the samples based on the standard curve.

Conclusion

The disialoganglioside GD2 represents a clinically validated and highly promising target for cancer immunotherapy. Its restricted expression in normal tissues and high prevalence in a range of aggressive cancers provide a wide therapeutic window. The success of anti-GD2 monoclonal antibodies in neuroblastoma has paved the way for the development of novel therapeutic modalities, including CAR T-cell therapies, which are showing encouraging results in both hematological and solid tumors. Continued research into the biology of GD2, its role in tumor progression and immune evasion, and the mechanisms of resistance to GD2-targeted therapies will be crucial for optimizing treatment strategies and improving patient outcomes. The protocols provided in this guide serve as a foundation for researchers to further investigate the potential of GD2 as a biomarker and a therapeutic target in the fight against cancer.

References

- 1. Naxitamab for High-Risk Neuroblastoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Eighteen-year survival after GD2-directed Chimeric Antigen Receptor-Modified Immune Effector Cell Treatment for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. GD2 CAR T Cells Show Promise Against DMG - NCI [cancer.gov]

- 9. Oncotargets GD2 and GD3 are highly expressed in sarcomas of children, adolescents and young adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adding antibody treatment to chemo boosts outcomes for children with rare cancer [southampton.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Immunotherapy of metastatic melanoma using genetically engineered GD2-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The ganglioside antigen GD2 is surface-expressed in Ewing sarcoma and allows for MHC-independent immune targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting disialoganglioside GD2 with chimeric antigen receptor-redirected T cells in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Ganglioside GD2 Enhances the Malignant Phenotypes of Melanoma Cells by Cooperating with Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Action Mechanisms of Exosomes Derived from GD3/GD2-Positive Glioma Cells in the Regulation of Phenotypes and Intracellular Signaling: Roles of Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The anti-GD2 monoclonal antibody naxitamab plus GM-CSF for relapsed or refractory high-risk neuroblastoma: a phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 22. targetedonc.com [targetedonc.com]

- 23. ascopubs.org [ascopubs.org]

- 24. trial.medpath.com [trial.medpath.com]

- 25. targetedonc.com [targetedonc.com]

- 26. GD2-targeting CAR T cells in high-risk neuroblastoma: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. genetex.com [genetex.com]

- 28. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - SG [thermofisher.com]

- 29. Chromogenic Immunohistochemistry IHC Staining of Frozen Tissue Protocol | Bio-Techne [bio-techne.com]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Expression of GD2 Ganglioside in Normal Human Tissues

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The disialoganglioside GD2 is a well-established tumor-associated antigen, overexpressed in various cancers of neuroectodermal origin, making it a prime target for immunotherapy. However, understanding its baseline expression in normal, healthy tissues is critical for predicting and mitigating on-target, off-tumor toxicities associated with anti-GD2 therapies. This technical guide provides a comprehensive overview of GD2 expression in normal human tissues, summarizing available quantitative data, detailing experimental methodologies for its detection, and visualizing associated biological pathways and workflows.

Introduction to GD2 Ganglioside

Gangliosides are sialic acid-containing glycosphingolipids anchored in the outer leaflet of the plasma membrane, where they play roles in cell signaling, adhesion, and recognition.[1][2][3] The GD2 subtype is synthesized from its precursor GD3 by the enzyme GD2 synthase (B4GALNT1).[4][5] While its role in cancer progression is linked to enhanced cell proliferation, migration, and resistance to apoptosis, its function in normal physiology is less understood but appears to be connected to developmental processes and signaling in the nervous system.[1][3][6][7]

GD2 Expression Profile in Normal Tissues

The expression of GD2 in healthy adult tissues is highly restricted, a characteristic that makes it an attractive target for cancer therapy.[6][8][9] Unlike other gangliosides such as GM3 or GM2 which are more widely expressed, GD2 is found in a limited subset of tissues.[6]

Key sites of normal GD2 expression include:

-

Central Nervous System (CNS): GD2 is expressed in the brain, particularly in the cerebellum.[1][8] Its concentration in the brain is developmentally regulated, constituting 5-7% of brain gangliosides during gestation and decreasing to about 2% in adult brains.[1]

-

Peripheral Nervous System (PNS): Expression is consistently reported in peripheral nerves and sensory nerve fibers.[6][8][9] This is clinically significant as it is believed to mediate the pain observed as a side effect of anti-GD2 antibody therapies.[10]

-

Other Tissues: Low levels of expression have also been noted in lymphocytes and mesenchymal stem cells.[6][7]

Quantitative Analysis of GD2 Expression

Quantitative data on GD2 expression in normal tissues is limited and often qualitative (positive/negative staining). The following table summarizes the available information.

| Tissue | Method | Finding | Reference |

| Brain (Adult) | Not Specified | ~2% of total brain gangliosides | [1] |

| Brain (Gestation) | Not Specified | 5-7% of total brain gangliosides | [1] |

| Peripheral Nerves | Immunohistochemistry | Positive Expression (Qualitative) | [6][8][9] |

| Cerebellum | Immunohistochemistry | Positive Expression (Qualitative) | [8][10] |

| Skin Melanocytes | Immunohistochemistry | Positive Expression (Qualitative) | [6][9] |

| Spleen | Immunofluorescence | Negative Expression | [11] |

| Tonsil | Immunofluorescence | Negative Expression | [11] |

| Lung | Immunofluorescence | Negative Expression | [11] |

Methodologies for GD2 Detection and Quantification

Accurate detection of GD2 is crucial for both research and clinical applications. Several methods are employed, each with distinct advantages and requirements.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC and IF are widely used to assess GD2 expression in tissue sections, providing critical spatial context.

Workflow for GD2 Detection in Tissues

Caption: Workflow for GD2 detection by Immunohistochemistry.

Detailed Protocol: IHC for GD2 on FFPE Tissues

This protocol is adapted from a method optimized for the anti-GD2 monoclonal antibody clone 3F8.[12]

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are sectioned at 4-5 µm and mounted on charged slides.

-

Deparaffinization and Rehydration: Slides are processed through a series of xylene and graded ethanol washes to remove paraffin and rehydrate the tissue.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed. A common method involves incubating slides in a high pH buffer (e.g., Leica ER2 buffer) at 99°C for 30 minutes.[12] This step is critical for unmasking the GD2 epitope.

-

Staining (Automated Platform Recommended, e.g., Leica Bond-III):

-

Peroxidase Block: If using a horseradish peroxidase (HRP) detection system, incubate with a peroxidase block (e.g., 3% H₂O₂) to quench endogenous peroxidase activity.

-

Primary Antibody: Incubate with the primary anti-GD2 antibody (e.g., mAb 3F8 at 1.25 µg/ml) for 30 minutes.[12]

-

Detection System: Use a polymer-based detection system (e.g., Leica Bond Polymer Refine Detection) which includes the secondary antibody and HRP enzyme complex.

-

Chromogen: Apply a chromogen such as 3,3'-Diaminobenzidine (DAB) to visualize the staining.

-

Counterstain: Lightly counterstain with hematoxylin to visualize cell nuclei.

-

-

Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.

-

Analysis: Staining patterns are assessed by a pathologist. A semi-quantitative method like the H-score, which considers both the intensity and percentage of stained cells, can be used. Staining is typically granular and can be cytoplasmic, perinuclear, or membranous.[12]

Flow Cytometry

Flow cytometry is ideal for quantifying the percentage of GD2-positive cells and the antigen density on the cell surface in single-cell suspensions.

Detailed Protocol: Flow Cytometry for GD2 on Cell Suspensions

This protocol is based on methods for analyzing dinutuximab (an anti-GD2 antibody) binding.[13]

-

Sample Preparation:

-

Solid Tissue: Mince tissue mechanically and/or enzymatically (e.g., using collagenase/dispase) to obtain a single-cell suspension. Pass the suspension through a cell strainer (e.g., 70 µm) to remove clumps.[14]

-

Peripheral Blood/Bone Marrow: Isolate mononuclear cells (MNCs) using density gradient centrifugation (e.g., with Ficoll).[14]

-

-

Cell Staining:

-

Wash cells with Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

-

Incubate cells with a viability dye (e.g., Zombie NIR™, Propidium Iodide) to exclude dead cells from the analysis.

-

Block Fc receptors with an Fc-blocking reagent to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorophore-conjugated antibodies. For specific identification of cell populations, markers like CD45 (to exclude hematopoietic cells) can be used alongside the anti-GD2 antibody (e.g., Alexa Fluor 647-conjugated dinutuximab).[13] Isotype controls should be used to set gates and determine background fluorescence.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Data Acquisition: Wash cells to remove unbound antibodies and resuspend in staining buffer. Acquire data on a flow cytometer. Ensure single-color controls are run for proper compensation.

-

Data Analysis:

-

Gate on single, viable cells.

-

Use markers like CD45 to isolate the cell population of interest (e.g., CD45-negative non-hematopoietic cells).

-

Analyze the GD2-positive population based on fluorescence intensity compared to the isotype control.[13] Results can be reported as percentage of positive cells and Median Fluorescence Intensity (MFI).

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of GD2, typically in biofluids like plasma or in tissue extracts.

Detailed Protocol: HPLC-MS/MS for GD2 Quantification

This protocol is based on a validated method for quantifying GD2 lipoforms in human plasma/serum.[15]

-

Sample Preparation (Lipid Extraction):

-

To a plasma, serum, or homogenized tissue sample, add an internal standard (e.g., deuterated-GM1).

-

Perform a lipid extraction using an organic solvent like methanol.[15]

-

Centrifuge to pellet proteins and other precipitates.

-

Collect the supernatant containing the lipid extract.

-

-

Chromatographic Separation (HPLC):

-

Mass Spectrometry Detection (MS/MS):

-

The eluent from the HPLC is directed into a tandem mass spectrometer (e.g., AB Sciex 4500 QTRAP) operating in negative ion mode.[15]

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for GD2 and a specific product ion that results from its fragmentation. For example, the doubly charged precursor ion for the GD2 C18 lipoform (m/z 836.8) can be fragmented to yield a characteristic product ion (m/z 290.0).[15]

-

-

Quantification: Generate a calibration curve using an analytical standard of purified GD2 at known concentrations. Quantify the amount of GD2 in the sample by comparing its peak area to the calibration curve.

GD2-Associated Signaling in Normal Tissues

While most GD2 signaling research is in the context of cancer, some pathways are relevant to its function in normal tissues, particularly peripheral nerves. Ligand binding to GD2 on the surface of nerve cells can trigger intracellular signaling cascades.

Caption: GD2-mediated signaling upon ligand binding in nerve cells.

This pathway is particularly relevant for understanding the acute pain experienced by patients receiving anti-GD2 antibody therapy. Binding of the antibody to GD2 on peripheral nerve fibers is hypothesized to activate Src-family kinases (SFKs).[10] This leads to the phosphorylation and activation of the NMDA receptor, resulting in calcium influx, increased cAMP, and ultimately the transmission of pain signals.[10]

Conclusion

The expression of GD2 ganglioside in normal human tissues is highly restricted, primarily localized to the nervous system, melanocytes, and certain stem cell populations. This limited expression profile underpins its value as a therapeutic target in oncology. For drug development professionals and researchers, a thorough understanding of this baseline expression is paramount. The use of robust and validated methodologies such as immunohistochemistry, flow cytometry, and mass spectrometry is essential for accurately characterizing GD2 expression, enabling better prediction of therapeutic efficacy and management of on-target, off-tumor toxicities.

References

- 1. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of Ganglioside GD2 Synthase (GD2S), as a New Putative Cancer Stem Cell Marker in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]

- 8. GD2 - Wikipedia [en.wikipedia.org]

- 9. Ganglioside GD2 in reception and transduction of cell death signal in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligands Binding to Cell Surface Ganglioside GD2 Cause Src-Dependent Activation of N-Methyl-D-Aspartate Receptor Signaling and Changes in Cellular Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 15. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of GD2 Ganglioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ganglioside GD2, a disialoganglioside, has emerged as a significant molecule in oncology, particularly as a target for immunotherapy. Its discovery and the subsequent elucidation of its role in cancer biology represent a fascinating journey of scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to GD2 ganglioside, tailored for professionals in research and drug development.

Early History and Discovery of Gangliosides

The story of GD2 is rooted in the broader history of ganglioside research. Gangliosides, a class of acidic glycosphingolipids containing one or more sialic acid residues, were first isolated from the brain by German biochemist Ernst Klenk in 1942.[1] This foundational work laid the groundwork for the future classification and understanding of these complex lipids. The nomenclature system for gangliosides, which is still in use today, was established by Lars Svennerholm in the 1960s, providing a systematic way to categorize these molecules based on their carbohydrate structure.[2][3]

The Emergence of GD2 as a Tumor-Associated Antigen

While the initial focus of ganglioside research was on their role in the nervous system, the 1980s marked a pivotal shift towards their involvement in cancer. In 1982, researchers at Memorial Sloan Kettering Cancer Center and the University of California, San Diego, identified GD2 as a prominent antigen on the surface of neuroblastoma and melanoma cells.[4] This discovery was a landmark event, as it suggested that GD2 could serve as a specific marker for these tumors.

Subsequent research in the mid-1980s led to the development of the first murine monoclonal antibody against GD2, known as 3F8, in 1985.[5] This antibody, along with others like 14.18 and 14.G2a, became invaluable tools for studying the distribution and function of GD2 and paved the way for its use as a therapeutic target.[6] These early studies confirmed that GD2 is highly expressed on tumors of neuroectodermal origin, including neuroblastoma, melanoma, and some sarcomas, while having a very restricted expression pattern in normal tissues, primarily limited to the cerebellum, peripheral nerves, and melanocytes.[7][8]

Structural Characteristics of GD2 Ganglioside

GD2 is a complex glycosphingolipid with a specific carbohydrate structure.[1][9] It consists of a ceramide lipid anchor embedded in the cell membrane and an oligosaccharide chain extending into the extracellular space. The oligosaccharide component is composed of five sugar residues: glucose, galactose, N-acetylgalactosamine, and two sialic acid (N-acetylneuraminic acid) molecules.[5][10] The chemical structure is formally described as GalNAcβ1-4(NeuAcα2-8NeuAcα2-3)Galβ1-4Glcβ1-1'Cer.[9]

Variations in the ceramide portion and modifications to the sialic acid residues, such as O-acetylation (O-acetyl-GD2) and the presence of N-glycolylneuraminic acid (Neu5Gc) in non-human mammals, contribute to the structural diversity of GD2.[5][11]

Quantitative Data on GD2 Expression

The differential expression of GD2 between tumor and normal tissues is a key aspect of its utility as a therapeutic target. The following tables summarize quantitative data on GD2 expression from various studies.

Table 1: GD2 Expression in Human Cancers

| Cancer Type | Method | Positive Cases (%) | GD2 Expression Level | Reference(s) |

| Neuroblastoma | Immunohistochemistry | 85-100% | High | [1][12] |

| Melanoma | Immunohistochemistry/FACS | 50-60% | Variable (low to high) | [1][13] |

| Small Cell Lung Cancer | Immunohistochemistry | ~40% | Moderate | [3] |

| Osteosarcoma | Immunohistochemistry | ~70% | Strong | [1] |

| Ewing Sarcoma | Immunohistochemistry | 40-90% | Variable | [1] |

| Glioblastoma | Immunohistochemistry | Variable | Variable | [3] |

| Breast Cancer (TNBC) | Flow Cytometry | Variable (enriched in CSCs) | Low to moderate | [3] |

Table 2: Circulating GD2 Levels in Neuroblastoma Patients

| Patient Group | Method | Median GD2 Concentration | Range | Reference(s) |

| High-Risk Neuroblastoma | HPLC-MS/MS | 167 nM | 16.1–1060 nM | [6] |

| Healthy Controls | HPLC-MS/MS | 5.6 nM | - | [6] |

| Stage I/II Neuroblastoma | ELISA | <100 ng/mL | - | [12] |

| Stage III/IV Neuroblastoma | ELISA | >100 ng/mL (up to >1000 ng/mL) | - | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of GD2. The following sections provide outlines of key experimental protocols.

Thin-Layer Chromatography (TLC) for Ganglioside Separation

Objective: To separate and visualize gangliosides from a mixed lipid extract.

-

Plate Preparation: Activate a high-performance TLC (HPTLC) plate by heating at 110-125°C for 10-30 minutes.

-

Sample Application: Dissolve the dried ganglioside extract in a small volume of chloroform:methanol (2:1, v/v). Apply the sample as a narrow band onto the origin of the HPTLC plate using a microsyringe.

-

Chromatography: Place the plate in a developing chamber containing a solvent system such as chloroform:methanol:0.2% aqueous CaCl2 (60:35:8, v/v/v). Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

-

Visualization:

-

Resorcinol-HCl Staining: Spray the dried plate with a resorcinol-HCl reagent and heat at 95-110°C for 10-15 minutes. Gangliosides will appear as purple-blue bands.

-

Immunostaining: For specific detection of GD2, block the plate with a blocking buffer (e.g., 1% BSA in PBS) and then incubate with an anti-GD2 monoclonal antibody. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize with a suitable substrate.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for GD2 Quantification in Serum

Objective: To quantify the concentration of GD2 in serum samples.

-

Plate Coating: Coat a 96-well microtiter plate with a purified ganglioside mixture or a specific anti-GD2 capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add serially diluted standards of known GD2 concentration and patient serum samples to the wells. Incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Add a specific anti-GD2 monoclonal antibody to each well and incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of GD2 in the patient samples.

Immunohistochemistry (IHC) for GD2 Detection in Tissues

Objective: To visualize the expression and localization of GD2 in tissue sections.

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or a high pH buffer at 95-100°C for 20-30 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block or normal serum.

-

Primary Antibody Incubation: Incubate the sections with a primary anti-GD2 monoclonal antibody (e.g., 3F8 or 14.18) at a predetermined optimal dilution for 30-60 minutes at room temperature or overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.

-

Chromogen: Apply a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding (brown precipitate).

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of GD2 staining.

Flow Cytometry for GD2 Expression on Cells

Objective: To quantify the percentage of GD2-positive cells and the density of GD2 expression on the cell surface.

Methodology: [18]

-

Cell Preparation: Prepare a single-cell suspension from cell culture or disaggregated tissue.

-

Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., PBS with 1% BSA and Fc block).

-

Primary Antibody Staining: Incubate the cells with a fluorescently labeled primary anti-GD2 monoclonal antibody or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.

-

Data Acquisition: Acquire data on a flow cytometer, collecting fluorescence signals from thousands of cells.

-

Data Analysis: Analyze the data using flow cytometry software to gate on the cell population of interest and determine the percentage of GD2-positive cells and the mean fluorescence intensity (MFI), which correlates with antigen density.

Signaling Pathways and Experimental Workflows

GD2 is not merely a passive cell surface marker; it actively participates in cellular signaling, influencing cell adhesion, migration, and proliferation.

GD2 Biosynthesis Pathway

GD2 is synthesized through a series of enzymatic steps within the Golgi apparatus. The pathway begins with the synthesis of lactosylceramide and proceeds through the formation of GM3 and GD3.

Figure 1: Simplified biosynthetic pathway of GD2 ganglioside.

GD2-Mediated Signaling Pathway

GD2 is known to cluster in lipid rafts and interact with key signaling molecules, such as integrins and receptor tyrosine kinases, to promote downstream signaling cascades that enhance malignant phenotypes.[3][19][20] A key pathway involves the activation of Focal Adhesion Kinase (FAK).[21][22]

Figure 2: GD2-mediated activation of FAK signaling pathway.

Experimental Workflow for Investigating GD2 Function

A typical workflow to investigate the functional role of GD2 in cancer cells involves a combination of molecular and cellular biology techniques.

Figure 3: Experimental workflow for studying GD2 function.

Conclusion

The journey from the initial discovery of gangliosides to the establishment of GD2 as a key therapeutic target in oncology exemplifies the progression of modern biomedical research. This guide provides a comprehensive overview of the historical context, key molecular features, and essential experimental methodologies related to GD2. A thorough understanding of this foundational knowledge is critical for researchers and drug development professionals seeking to innovate and improve upon GD2-targeted therapies for cancer.

References

- 1. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]

- 2. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]

- 3. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of ganglioside GD2 in tumor tissues and sera of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Basis of GD2 Ganglioside and Mimetic Peptide Recognition by 14G2a Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 15. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 18. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ganglioside GD2 Enhances the Malignant Phenotypes of Melanoma Cells by Cooperating with Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

The Core of Malignancy: An In-depth Technical Guide to GD2 Ganglioside Signaling in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disialoganglioside GD2, a glycosphingolipid, is a critical player in the landscape of cancer biology. While its expression is tightly restricted in healthy tissues, primarily to the central nervous system, peripheral sensory nerve fibers, and melanocytes, it is aberrantly overexpressed in a wide array of tumors of neuroectodermal and epithelial origin.[1][2][3] This differential expression profile has catapulted GD2 into the spotlight as a prime target for cancer immunotherapy.[1][2][4][5] Beyond its role as a surface marker, GD2 is an active participant in tumor pathogenesis, orchestrating a complex network of signaling events that drive malignant phenotypes.[1][2][6] This guide provides a comprehensive technical overview of GD2 signaling in cancer cells, detailing the molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

GD2's Role in Cancer Cell Pathophysiology